
N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline is a fluorinated organic compound characterized by the presence of an aniline group attached to an octafluoropentyl chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity, stability, and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline typically involves the reaction of aniline with a fluorinated alkyl halide. One common method is the nucleophilic substitution reaction where aniline reacts with 2,2,3,3,4,4,5,5-octafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mecanismo De Acción
The mechanism by which N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence the compound’s binding affinity and specificity for certain molecular targets, potentially modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Utilized in the synthesis of specialty polymers and coatings.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used as a cosurfactant in nanocrystal synthesis.
Uniqueness
N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline is unique due to the presence of both an aniline group and a highly fluorinated alkyl chain. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
733-76-6 |
|---|---|
Fórmula molecular |
C11H9F8N |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline |
InChI |
InChI=1S/C11H9F8N/c12-8(13)10(16,17)11(18,19)9(14,15)6-20-7-4-2-1-3-5-7/h1-5,8,20H,6H2 |
Clave InChI |
JSVLOCLJVZPNBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
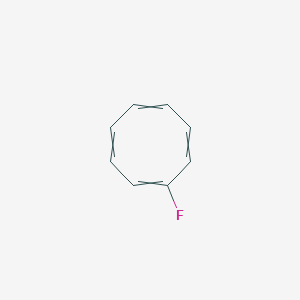
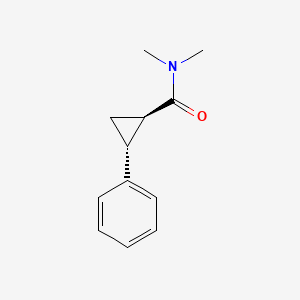
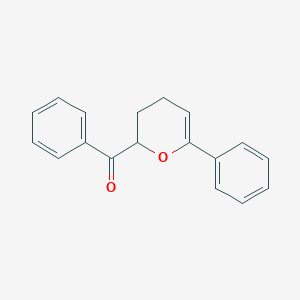
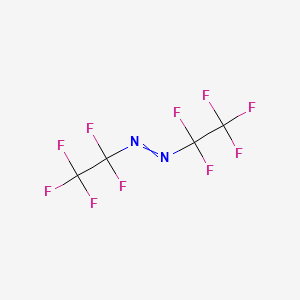
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
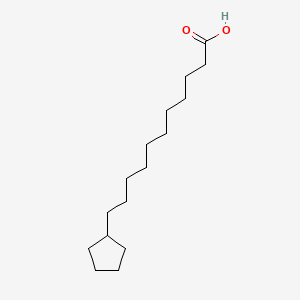
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
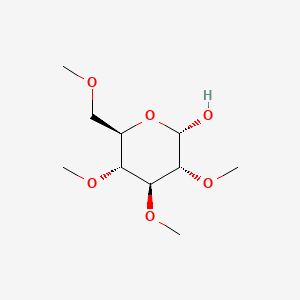
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

